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Compound of Interest

Compound Name: 2-Acetyl-1-tosylpyrrole

Cat. No.: B167054 Get Quote

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of 2-acetylpyrrole and its N-

methylated analog, 2-acetyl-1-methylpyrrole, is presented to aid researchers, scientists, and

drug development professionals in the structural elucidation and characterization of this class

of compounds. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR),

and Mass Spectrometry (MS) data, highlighting the influence of the N-substituent on the

spectroscopic properties of the pyrrole ring. While experimental data for 2-acetyl-1-
tosylpyrrole was not readily available, this guide offers a predictive analysis of its expected

spectroscopic features based on the data of 1-tosylpyrrole and 2-acetylpyrrole.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-acetylpyrrole and its N-methyl

analog.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound H-3 (ppm) H-4 (ppm) H-5 (ppm)
-COCH₃
(ppm)

N-CH₃
(ppm)

2-

Acetylpyrrole[

1][2]

~6.93 ~6.30 ~7.08 ~2.44 -

2-Acetyl-1-

methylpyrrole

[3]

~6.85 ~6.15 ~6.65 ~2.40 ~3.85

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compo
und

C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

-COCH₃
(ppm)

C=O
(ppm)

N-CH₃
(ppm)

2-

Acetylpyr

role[1]

~132.2 ~110.5 ~117.5 ~125.6 ~25.4 ~188.5 -

2-Acetyl-

1-

methylpy

rrole

~132.0 ~110.0 ~120.0 ~128.0 ~27.0 ~189.0 ~36.0

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound N-H Stretch C=O Stretch
C-H Aromatic
Stretch

2-Acetylpyrrole[4][5] ~3200-3400 ~1650 ~3100

2-Acetyl-1-

methylpyrrole[6]
- ~1660 ~3100

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M⁺) Key Fragmentation Peaks

2-Acetylpyrrole[1] 109 94, 66, 43

2-Acetyl-1-methylpyrrole[7] 123 108, 80, 43

Predicted Spectroscopic Data for 2-Acetyl-1-
tosylpyrrole
Based on the available data for 1-tosylpyrrole[8][9] and 2-acetylpyrrole, the following

spectroscopic characteristics for 2-acetyl-1-tosylpyrrole can be predicted:

¹H NMR: The pyrrole protons are expected to be shifted downfield compared to 2-

acetylpyrrole due to the electron-withdrawing nature of the tosyl group. The tosyl group's

aromatic protons would appear in the range of 7.3-7.9 ppm, and the methyl protons of the

tosyl group would be around 2.4 ppm.

¹³C NMR: The pyrrole carbons would also experience a downfield shift. The carbons of the

tosyl group would be observable in the aromatic region (120-150 ppm), with the methyl

carbon appearing around 21 ppm.

IR Spectroscopy: The spectrum would lack an N-H stretching band. The C=O stretch would

likely be at a slightly higher wavenumber than in 2-acetylpyrrole. Characteristic sulfonyl

group (SO₂) stretches would be present around 1350 and 1160 cm⁻¹.

Mass Spectrometry: The molecular ion peak would be at m/z 265. Common fragmentation

patterns would likely involve the loss of the tosyl group (m/z 155) and the acetyl group.

Experimental Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

comparison of the studied compounds.
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Caption: General experimental workflow for the spectroscopic analysis of pyrrole analogs.

2-Acetylpyrrole 
 (Parent Compound)

Comparative Spectroscopic Analysis

Baseline Data

2-Acetyl-1-methylpyrrole 
 (N-Alkylated Analog)

Effect of N-Methylation

2-Acetyl-1-tosylpyrrole 
 (N-Sulfonylated Analog - Predicted)

Predicted Effect of N-Tosylation

Click to download full resolution via product page

Caption: Logical relationship for the spectroscopic comparison of 2-acetylpyrrole and its

analogs.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: Standard pulse sequences were used. Data was acquired with a

spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1

second.

¹³C NMR Acquisition: A proton-decoupled pulse program was utilized. Data was acquired

with a spectral width of -10 to 220 ppm, with a larger number of scans to achieve a good

signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film was prepared between two potassium

bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small

amount of the sample with dry KBr and pressing the mixture into a thin disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background

spectrum was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Samples were introduced via direct infusion or after separation by gas

chromatography (GC).

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition: Mass spectra were recorded in the m/z range of 40-500. The ionization

energy was set to 70 eV.

This guide provides a foundational spectroscopic comparison for 2-acetylpyrrole and its N-

methyl analog, offering valuable insights for researchers working with these and related

heterocyclic compounds. The predictive analysis for 2-acetyl-1-tosylpyrrole serves as a useful

starting point for its future characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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